molecular formula C20H15N5O B12371370 Lrrk2-IN-10

Lrrk2-IN-10

Cat. No.: B12371370
M. Wt: 341.4 g/mol
InChI Key: WVOPQXJGCGZEPZ-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lrrk2-IN-10 is a small molecule inhibitor specifically targeting leucine-rich repeat kinase 2 (LRRK2), a protein kinase implicated in Parkinson’s disease. LRRK2 mutations are one of the most common genetic causes of Parkinson’s disease, making this compound a promising candidate for therapeutic intervention .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lrrk2-IN-10 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes:

Chemical Reactions Analysis

Types of Reactions: Lrrk2-IN-10 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Lrrk2-IN-10 has a wide range of scientific research applications, including:

Mechanism of Action

Lrrk2-IN-10 exerts its effects by specifically inhibiting the kinase activity of LRRK2. It binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates. This inhibition disrupts various cellular pathways, including those involved in autophagy and vesicle trafficking, ultimately leading to reduced neurotoxicity and protein aggregation .

Comparison with Similar Compounds

Uniqueness of Lrrk2-IN-10: this compound is unique due to its high selectivity and potency against LRRK2. Unlike some other inhibitors, it has shown minimal off-target effects and better pharmacokinetic properties, making it a promising candidate for further development .

Properties

Molecular Formula

C20H15N5O

Molecular Weight

341.4 g/mol

IUPAC Name

(1S)-1-[[3-(1,2-oxazol-4-yl)-1H-indazol-5-yl]amino]-2,3-dihydro-1H-indene-5-carbonitrile

InChI

InChI=1S/C20H15N5O/c21-9-12-1-4-16-13(7-12)2-5-18(16)23-15-3-6-19-17(8-15)20(25-24-19)14-10-22-26-11-14/h1,3-4,6-8,10-11,18,23H,2,5H2,(H,24,25)/t18-/m0/s1

InChI Key

WVOPQXJGCGZEPZ-SFHVURJKSA-N

Isomeric SMILES

C1CC2=C([C@H]1NC3=CC4=C(C=C3)NN=C4C5=CON=C5)C=CC(=C2)C#N

Canonical SMILES

C1CC2=C(C1NC3=CC4=C(C=C3)NN=C4C5=CON=C5)C=CC(=C2)C#N

Origin of Product

United States

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